3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a compound that belongs to the class of oxindoles Oxindoles are known for their diverse biological activities and are often used as scaffolds in drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Starting Material: The synthesis begins with isatin, a versatile starting material in organic synthesis.
Alkylation: The isatin undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yl group.
Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to obtain the desired 3-hydroxy derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated indoline derivative.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Oxo-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one.
Reduction: 1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the synthesis of chemical probes for investigating biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Known for its anticancer and antimicrobial activities.
5-Bromo-3-ethynyl-3-hydroxy-1-(prop-2-yn-1-yl)indolin-2-one: Exhibits specific antibacterial activity against Staphylococcus aureus.
Uniqueness
3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its prop-2-yn-1-yl group provides a handle for further functionalization, making it a versatile scaffold in drug discovery.
Properties
IUPAC Name |
3-hydroxy-1-methyl-3-prop-2-ynylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-3-8-12(15)9-6-4-5-7-10(9)13(2)11(12)14/h1,4-7,15H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYYIQGSPXNNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC#C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514349 |
Source
|
Record name | 3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651007-45-3 |
Source
|
Record name | 3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.